molecular formula C13H17ClN2O2 B13500896 Tert-butyl 8-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine-1-carboxylate

Tert-butyl 8-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine-1-carboxylate

Cat. No.: B13500896
M. Wt: 268.74 g/mol
InChI Key: MLSWHLGGSVHZQI-UHFFFAOYSA-N
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Description

Tert-butyl 8-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine-1-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a tert-butyl ester group, a chlorine atom, and a tetrahydro-naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a chloromethyl oxadiazole with ethylenediamine can be a key step in the synthesis . The reaction conditions often involve refluxing the mixture in a suitable solvent such as xylene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and specific reagents are employed to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Tert-butyl 8-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 8-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 8-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of a tetrahydro-naphthyridine core

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

tert-butyl 8-chloro-3,4-dihydro-2H-1,7-naphthyridine-1-carboxylate

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-8-4-5-9-6-7-15-11(14)10(9)16/h6-7H,4-5,8H2,1-3H3

InChI Key

MLSWHLGGSVHZQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C(=NC=C2)Cl

Origin of Product

United States

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